

ARD-2585: A Technical Guide to a Potent Androgen Receptor PROTAC Degrader

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Compound of Interest		
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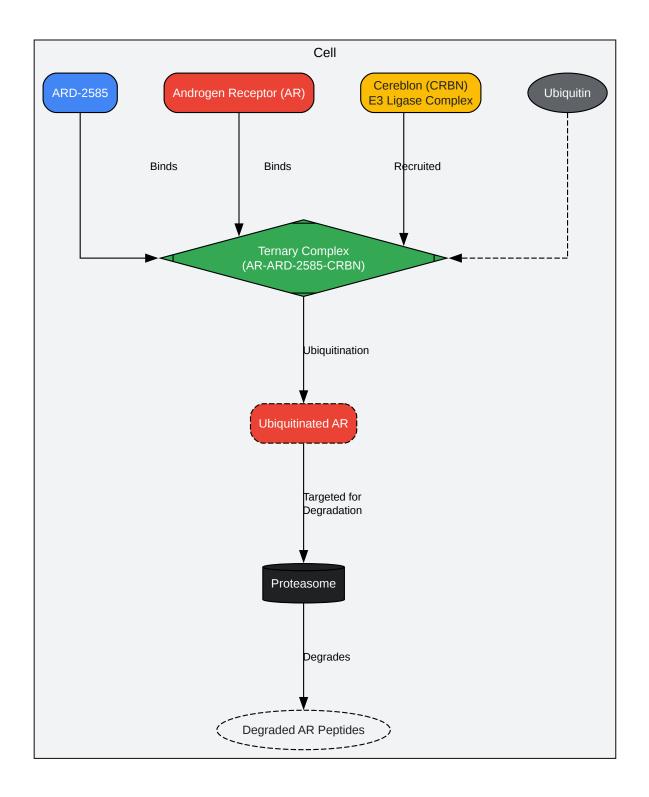
Introduction

ARD-2585 is a novel, orally active, and exceptionally potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the androgen receptor (AR).[1][2][3][4] In the landscape of advanced prostate cancer therapies, particularly for metastatic castration-resistant prostate cancer (mCRPC), AR signaling remains a critical driver of tumor progression.[1][5] Conventional androgen receptor antagonists like enzalutamide face challenges with the emergence of resistance mechanisms, including AR gene amplification and mutations.[1] PROTACs like ARD-2585 offer a distinct therapeutic strategy by inducing the degradation of the AR protein rather than merely inhibiting it, thereby potentially overcoming these resistance mechanisms.[5][6][7][8] This technical guide provides a comprehensive overview of the ARD-2585 androgen receptor degradation pathway, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols.

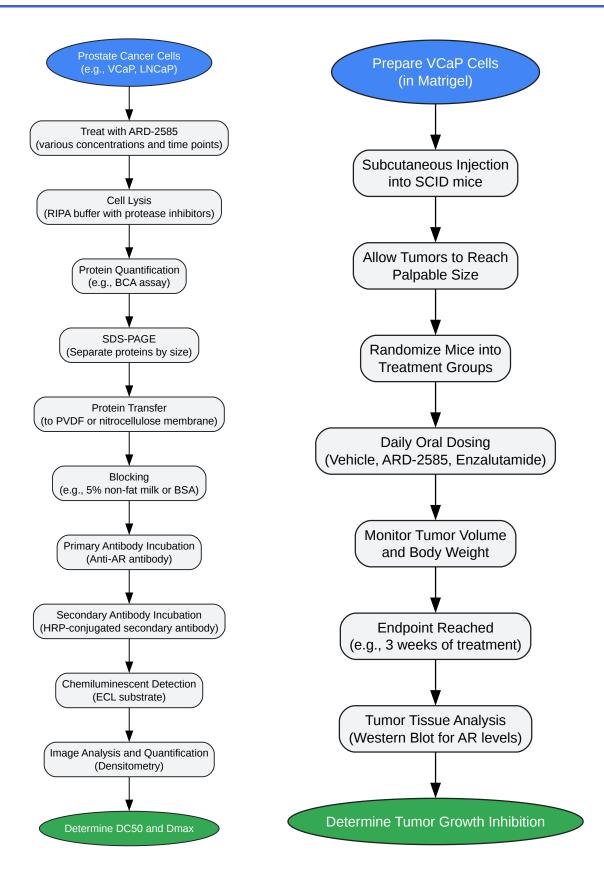
Mechanism of Action: The PROTAC Pathway

ARD-2585 functions as a bifunctional molecule, tethering the androgen receptor to the E3 ubiquitin ligase cereblon (CRBN).[1][9] This induced proximity facilitates the ubiquitination of the androgen receptor, marking it for degradation by the proteasome.[1] This process is dependent on the ubiquitin-proteasome system, as demonstrated by experiments showing that the degradation of AR by ARD-2585 is blocked by a proteasome inhibitor (MG-132), a cereblon ligand (thalidomide), and a neddylation E1 enzyme inhibitor (MLN4924).[1][10]









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